5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide
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Overview
Description
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interfere with cellular signaling pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways involved vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-thiol
- 5-(Methylsulfanyl)-1,3,4-oxadiazole-2-thiol
- 5-(Methylsulfanyl)-1,2,4-triazole-3-thiol
Uniqueness
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within the thiadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data tables and findings from various studies.
1. Chemical Structure and Properties
The molecular formula of this compound is C4H6N4S3. The structure features a thiadiazole ring with a methylsulfanyl group and a carbothioamide functional group, which are critical for its biological activity.
2. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organisms | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 25 | |
Escherichia coli | 32.6 | ||
Aspergillus niger | 31.25 |
The above table summarizes findings where derivatives of the thiadiazole ring demonstrated effective inhibition against various pathogenic microorganisms. For instance, derivatives with chlorinated and fluorinated substitutions showed promising antibacterial activity against S. aureus and E. coli.
3. Anticancer Activity
Thiadiazoles have also shown potential as anticancer agents. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study evaluating the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines (MCF-7, HepG2, A549, HeLa), it was found that:
- Prototype Compounds : Several compounds exhibited IC50 values significantly lower than that of standard drugs like sorafenib.
- Mechanism : Flow cytometry analysis revealed that these compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The data suggests that derivatives of this compound could serve as effective agents in cancer therapy by targeting specific pathways involved in tumor growth.
4. Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of thiadiazole derivatives. The mechanisms of action typically involve modulation of GABAergic transmission and voltage-gated ion channels.
Case Study: Anticonvulsant Efficacy
Research demonstrated that certain thiadiazole derivatives provided significant protection in animal models against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).
Table 3: Anticonvulsant Activity Data
This table reflects the protective effects observed in experimental models, indicating the compound's potential as an anticonvulsant agent.
Properties
IUPAC Name |
5-methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S3/c1-9-4-7-6-3(10-4)2(5)8/h1H3,(H2,5,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEXTONMCJLPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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